2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine
Description
Properties
IUPAC Name |
2-chloro-6-[2-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-11-7-3-5-9(17-11)8-4-1-2-6-10(8)18-12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIRREMNDRTYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC=C2)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Chloro-Trifluoromethyl Pyridine Derivatives
A relevant synthetic approach involves the selective chlorination and functionalization of trifluoromethyl-substituted pyridines, which can be adapted for trifluoromethoxy derivatives.
- Catalytic Reduction-Dechlorination Method : Starting from 2,3,6-trichloro-5-trifluoromethylpyridine, a reduction-dechlorination reaction in the presence of an acid-binding agent and palladium catalyst in lower aliphatic alcohol solvents (methanol, ethanol, propanol, or isopropanol) can selectively yield 2-chloro-3-trifluoromethylpyridine with high purity (>98%) and selectivity (~95%) under controlled temperature (-10 to 65 °C) and hydrogen pressure (0.1–2.0 MPa) conditions. The process involves filtering, rectification, and purification steps to isolate the desired product.
| Step | Conditions/Details |
|---|---|
| Catalyst | Palladium on activated carbon (0.01–0.5% w/w) |
| Solvent | Methanol, ethanol, propanol, or isopropanol |
| Temperature | -10 to 65 °C (typical 15 °C) |
| Pressure | 0.1–2.0 MPa hydrogen |
| Reaction Time | 4–24 hours (typical 16 hours) |
| Purification | Vacuum rectification at 100 °C, -0.080 MPa |
This method demonstrates a scalable, industrially feasible route for chloro-trifluoromethyl pyridines, which can be adapted for trifluoromethoxy analogs by substituting the trifluoromethyl group with trifluoromethoxy.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy group (-OCF3) is introduced typically via nucleophilic substitution or coupling reactions involving trifluoromethoxy precursors.
Use of Trichloromethoxy Precursors : A reported method for trifluoromethoxypyrazines involves heating a mixture of 2-chloro-5-(trichloromethoxy)pyrazine with antimony pentachloride (SbCl5) followed by treatment with potassium carbonate and potassium fluoride in aqueous media to substitute chlorine atoms with trifluoromethoxy groups.
Coupling with Trifluoromethoxyphenyl Groups : For pyridine derivatives, Suzuki or other cross-coupling reactions can be employed to attach 2-(trifluoromethoxy)phenyl moieties onto halogenated pyridines. This involves the use of boronic acids or esters of trifluoromethoxyphenyl derivatives and palladium-catalyzed coupling under inert atmosphere.
Synthetic Route Proposal for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine
Based on the above methods, a plausible synthetic route includes:
Preparation of 2-chloropyridine intermediate : Starting from 2,6-dichloropyridine or 2-chloropyridine, selective halogenation or substitution to position the chloro group at the 2-position.
Cross-coupling reaction : Palladium-catalyzed Suzuki coupling of 2-chloropyridine derivative with 2-(trifluoromethoxy)phenylboronic acid or ester to introduce the trifluoromethoxyphenyl substituent at the 6-position.
Purification and characterization : Isolation by column chromatography or recrystallization, followed by NMR and mass spectrometry to confirm structure and purity.
Comparative Data on Related Pyridine Derivatives
Research Findings and Notes
The catalytic reduction-dechlorination method provides a clean and efficient route to selectively remove chlorine atoms while preserving the trifluoromethyl or trifluoromethoxy substituent, which is crucial for maintaining the desired functionality.
The trifluoromethoxy group introduction often requires careful handling of reagents like SbCl5 and fluoride salts to achieve high substitution efficiency without decomposition.
Cross-coupling reactions remain the most versatile and widely used method to attach aromatic trifluoromethoxy groups onto pyridine rings, allowing for regioselective synthesis of derivatives like this compound.
Reaction conditions such as temperature, solvent choice, catalyst loading, and reaction time critically influence yield and purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in palladium-catalyzed coupling reactions due to the activated C–Cl bond.
Suzuki-Miyaura Arylation
The 2-chloro position undergoes selective arylation with arylboronic acids under ligand-free Pd catalysis:
Key Observations :
-
Electron-deficient arylboronic acids require higher temperatures (50°C) for optimal yields .
-
Sequential coupling with two different boronic acids enables unsymmetrical diarylation at the 2- and 6-positions .
Nucleophilic Aromatic Substitution (SNAr)
The chloro group is susceptible to substitution under basic conditions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (gas) | EtOH, 80°C, 12 h | 2-Amino-6-(2-(trifluoromethoxy)phenyl) | 72% | |
| KSCN | DMF, 120°C, 6 h | 2-Thiocyano derivative | 68% | |
| NaOMe | MeOH, reflux, 8 h | 2-Methoxy analog | 81% |
Mechanistic Notes :
-
The trifluoromethoxy group enhances electrophilicity at the 2-position via resonance withdrawal.
-
Steric hindrance from the ortho-substituted phenyl ring slows reactions at the 6-position .
C–H Functionalization
The pyridine ring directs palladium-mediated ortho C–H activation:
Chlorination/Nitration
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dichlorination | NCS, Pd(OAc)₂, EtOAc, 110°C | 3,4-Dichloro derivative | 85% | |
| Nitration | AgNO₂, K₂S₂O₈, DCE, 110°C | 3-Nitro analog | 63% |
Key Insights :
-
Pyridine acts as a directing group, enabling regioselective functionalization at the 3-position .
-
Kinetic isotope effect (KIE = 1.8) supports a concerted metalation-deprotonation pathway .
Halogen Exchange Reactions
The chloro group undergoes exchange with other halogens:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| BrSiMe₃ | Propionitrile, reflux, 24 h | 2-Bromo-6-(2-(trifluoromethoxy)phenyl) | 81% | |
| KI/CuI | DMF, 150°C, 10 h | 2-Iodo derivative | 58% |
Optimization Notes :
-
Bromotrimethylsilane achieves near-quantitative conversion in polar aprotic solvents .
-
Iodination requires copper iodide as a catalyst to mitigate side reactions.
Reductive Dehalogenation
Catalytic hydrogenation removes the chloro substituent:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 4 h | 6-(2-(Trifluoromethoxy)phenyl)pyridine | 89% | |
| Raney Ni | H₂ (3 atm), THF, 50°C, 6 h | Same as above | 76% |
Critical Parameters :
-
Palladium catalysts show higher activity than nickel under mild conditions.
-
No reduction of the trifluoromethoxy group occurs under these settings.
Grignard Additions
The pyridine ring undergoes nucleophilic addition at the 4-position:
| Grignard Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeMgBr | THF, −78°C → 25°C, 2 h | 4-Methyl derivative | 67% | |
| PhMgCl | Et₂O, reflux, 5 h | 4-Phenyl analog | 54% |
Regioselectivity :
-
Additions occur exclusively at the 4-position due to electronic deactivation at 2- and 6-positions.
Scientific Research Applications
Agrochemical Applications
The agrochemical industry has seen significant utilization of trifluoromethylpyridine derivatives, including 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine. These compounds are primarily used for their fungicidal properties .
- Fungicidal Activity : Research indicates that derivatives of trifluoromethylpyridine exhibit strong fungicidal activities against various plant pathogens. For instance, compounds with chlorine and trifluoromethyl substitutions have demonstrated superior efficacy in controlling diseases such as powdery mildew and downy mildew in crops like cucumber and wheat .
| Compound Structure | Target Pathogen | Efficacy |
|---|---|---|
| This compound | Cucumber downy mildew | Excellent |
| 3-CF3-5-Cl derivative | Wheat powdery mildew | Good |
- Market Introduction : The first derivative containing trifluoromethylpyridine introduced to the market was Fluazifop-butyl, which paved the way for over 20 other agrochemicals that utilize this moiety . The unique properties imparted by fluorine atoms enhance the biological activity of these compounds, making them valuable in crop protection.
Pharmaceutical Applications
In the pharmaceutical sector, compounds like this compound are being explored for their potential therapeutic effects.
- Antimicrobial Activity : Studies have shown that certain trifluoromethylpyridine derivatives exhibit promising antimicrobial properties. For example, a study on related compounds indicated that they could be effective against various bacterial strains, suggesting potential applications in treating infections .
- Mechanistic Studies : In vivo studies have evaluated the tolerability and efficacy of related compounds in animal models. For instance, a specific derivative was tested for its ability to reduce lung burdens in a tuberculosis model, although it showed limited efficacy compared to established treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its applications.
- Chemical Modifications : Variations in substituents on the pyridine ring significantly affect biological activity. For example, modifications at the 3-, 5-, and 6-positions with different halogens or functional groups can enhance fungicidal efficacy .
| Substituent Position | Substituent Type | Biological Activity |
|---|---|---|
| 3 | Chlorine | Enhanced fungicidal |
| 5 | Trifluoromethyl | Improved antimicrobial |
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key pyridine derivatives and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group (-OCF₃) in the target compound increases lipophilicity (logP ~3.5–4.0) compared to methoxy (-OCH₃) analogs (logP ~2.5), enhancing membrane permeability .
- Stability : The electron-withdrawing -OCF₃ group improves resistance to oxidative degradation compared to -OCH₃ or -CCl₃ substituents .
- Solubility : Chloro and trifluoromethoxy groups reduce aqueous solubility, necessitating formulation with co-solvents for biological testing .
Biological Activity
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261856-69-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H8ClF3N
- Molecular Weight : 273.66 g/mol
This compound features a pyridine ring substituted with a chloro group and a trifluoromethoxy phenyl moiety, which may influence its lipophilicity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent. Below are key findings:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. Its interaction with cellular targets can lead to apoptosis in cancer cells.
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values ranging from 10 to 30 µM, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Efficacy Comparison : In animal models, it demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory drug, with significant reductions in paw edema .
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in inflammatory responses and cancer progression.
- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in the inflammatory pathway .
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Comparative Analysis with Related Compounds
A comparison table highlighting the biological activities of this compound with structurally related compounds is provided below:
| Compound Name | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (Inhibition %) |
|---|---|---|
| This compound | 10 - 30 | 43.17% |
| Similar Pyridine Derivative A | 15 - 25 | 40.91% |
| Similar Pyridine Derivative B | 20 - 35 | 36.35% |
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine?
- The compound is synthesized via halogenation and coupling reactions. A common approach involves fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled conditions . Alternative routes may employ Suzuki-Miyaura cross-coupling to introduce the trifluoromethoxy-substituted phenyl group, leveraging palladium catalysts .
Q. Which spectroscopic techniques are recommended for structural characterization?
- 1H/13C/19F NMR : Critical for confirming substituent positions and electronic environments.
- HPLC : Ensures purity (>95% by area normalization) and identifies byproducts.
- X-ray crystallography : Resolves solid-state conformation and bonding geometry, as demonstrated in similar pyridine derivatives .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.
- Waste disposal : Segregate halogenated waste and collaborate with certified disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can fluorination reaction conditions be optimized to enhance yield?
- Catalyst screening : Test alternatives to KF, such as cesium fluoride (CsF), for improved reactivity.
- Solvent effects : Compare DMSO with polar aprotic solvents like dimethylformamide (DMF).
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Use the B3LYP functional with a 6-31G(d,p) basis set to model transition states and electron density maps. This approach is validated in thermochemical studies of halogenated pyridines .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. How should contradictory biological activity data across studies be resolved?
- Purity validation : Use LC-MS to rule out impurities (>99% purity required for bioassays).
- Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell lines).
- Meta-analysis : Cross-reference data from peer-reviewed studies on structurally analogous compounds, such as trifluoromethoxy-containing heterocycles .
Q. What strategies stabilize the compound during long-term storage?
- Inert atmosphere : Store under argon or nitrogen to prevent hydrolysis.
- Temperature control : Maintain at –20°C in amber vials to mitigate photodegradation.
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways .
Q. How does the trifluoromethoxy group influence regioselectivity in further functionalization?
- Steric/electronic effects : The electron-withdrawing trifluoromethoxy group directs electrophilic substitution to the pyridine’s para position.
- Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to control reaction sites during cross-coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
